molecular formula C13H18BrNO B1334855 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 29636-94-0

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No.: B1334855
CAS No.: 29636-94-0
M. Wt: 284.19 g/mol
InChI Key: ULAPWPPOVDTKHL-UHFFFAOYSA-M
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Description

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a quaternary ammonium compound with a unique structure that includes an indole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Scientific Research Applications

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the quaternization of 2,3,3-trimethylindoline with 2-bromoethanol. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the indole ring attacks the carbon atom of the bromoethanol, leading to the formation of the quaternary ammonium compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.

Major Products Formed:

    Oxidation: Formation of 1-(2-oxoethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.

    Reduction: Formation of 1-(2-aminoethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.

    Substitution: Formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium chloride or iodide.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide can be compared with other similar compounds, such as:

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
  • 1-butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness: The presence of the indole ring in this compound distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO.BrH/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAPWPPOVDTKHL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385922
Record name 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29636-94-0
Record name 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 2
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 3
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 4
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 5
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Reactant of Route 6
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide

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